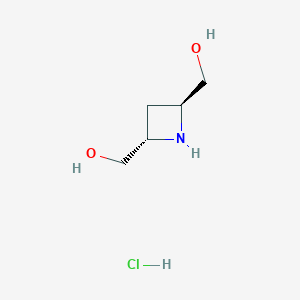
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. Its unique structure, featuring a four-membered azetidine ring, makes it a valuable building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride typically involves the diastereoselective synthesis of the azetidine ring. One common method includes the use of commercially available starting materials, which undergo a series of reactions to form the desired compound with high diastereoselectivity. The reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry during the ring closure reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chiral separation and crystallization are employed to obtain the enantiomerically pure compound .
Chemical Reactions Analysis
Types of Reactions
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions are typically mild to moderate, ensuring the stability of the azetidine ring .
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and ketones, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of glycopeptides, antimetabolites, and ACE inhibitors.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound finds applications in the agrochemical industry and in the development of new materials.
Mechanism of Action
The mechanism of action of ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Hydroxyproline: Another chiral compound with a similar azetidine ring structure, used in the synthesis of glycopeptides and ACE inhibitors.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
Uniqueness
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride is unique due to its high diastereoselectivity and enantiomeric purity, making it a valuable compound in the synthesis of complex molecules. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its significance .
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-2-4-1-5(3-8)6-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI Key |
DZLQHAIPYMAAIQ-FHAQVOQBSA-N |
Isomeric SMILES |
C1[C@H](N[C@@H]1CO)CO.Cl |
Canonical SMILES |
C1C(NC1CO)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
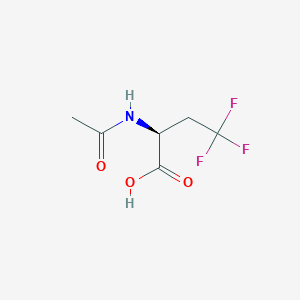
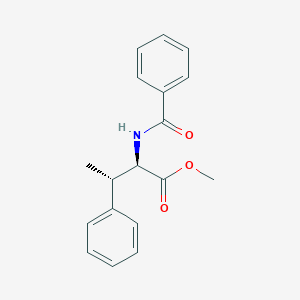
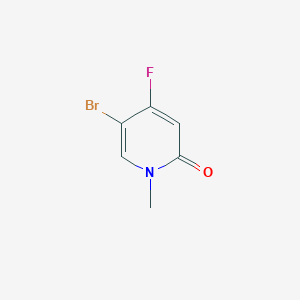
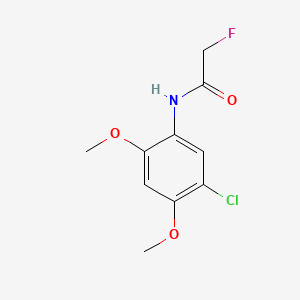
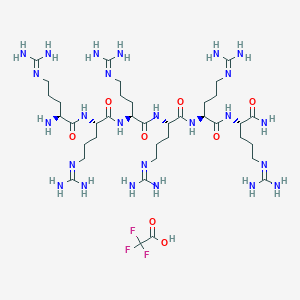
![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
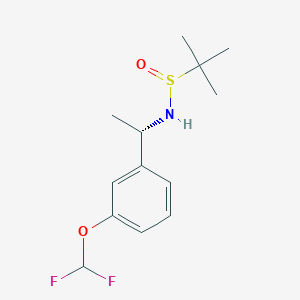
![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
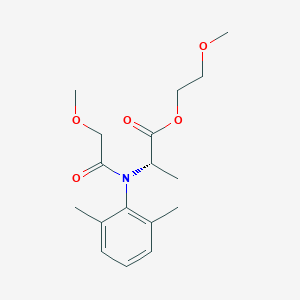
![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)
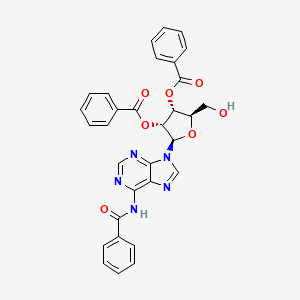
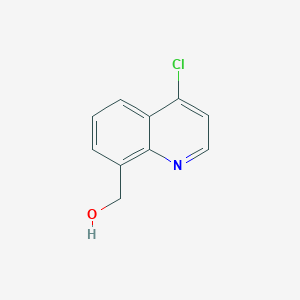
![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
